N-(2-methoxyethyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, also known as ME-IOA, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. ME-IOA is a small molecule that has been synthesized and studied for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Activity
Research on compounds related to N-(2-methoxyethyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has shown promising results in the search for new cytotoxic and antimicrobial agents. A series of hydrazide and oxadiazole derivatives were synthesized, with some compounds exhibiting significant antimicrobial activity against various gram-positive, gram-negative bacteria, and fungi. Notably, certain compounds demonstrated high inhibitory activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines, highlighting their potential as chemotherapeutic agents (Kaya et al., 2017).
Computational and Pharmacological Evaluation
Further research into 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar to the target molecule, focused on toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds were evaluated computationally against targets like the epidermal growth factor receptor (EGFR), cyclooxygenase-2 (COX-2), and others. The findings suggested that some derivatives have moderate inhibitory effects across various assays, with significant analgesic and anti-inflammatory effects attributed to their affinity for COX-2 and 5-lypoxygenase (5-LOX) (Faheem, 2018).
Anticancer Potential and Tubulin Binding Studies
The synthesis of indole–quinoline–oxadiazoles has been investigated for their anticancer potential. One compound, in particular, exhibited a low IC50 value and high selectivity index to MCF7 cells, demonstrating significant cytotoxic and antimitotic potential. This compound's ability to disrupt microtubule formation, inducing G2/M phase cell cycle arrest, suggests its role as a probable tubulin inhibitor, offering insights into its mechanism of action against cancer cells (Kamath, Sunil, & Ajees, 2016).
Synthesis and Biological Screening
Another study focused on the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, showcasing the compounds' relative activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX). The findings highlight the potential of these compounds as inhibitors of acetylcholinesterase, contributing to the understanding of their therapeutic applications (Rehman et al., 2013).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-18-8-9-19(22(16-18)34-3)28-23(31)17-35-25-24(26-10-11-27-25)30-14-12-29(13-15-30)20-6-4-5-7-21(20)33-2/h4-11,16H,12-15,17H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBONYUUSAEKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.